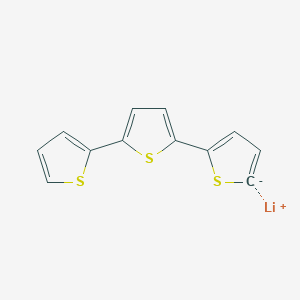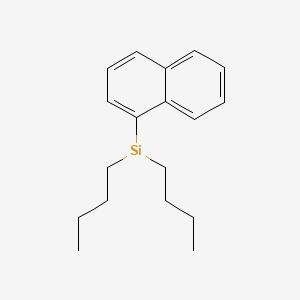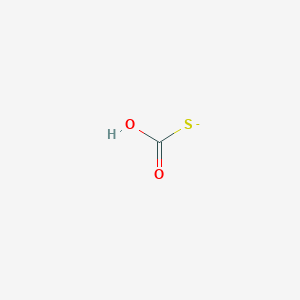
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of organolithium compounds These compounds are known for their reactivity and are widely used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene typically involves the lithiation of a precursor molecule containing thiophene rings. This can be achieved through the reaction of the precursor with a strong base such as n-butyllithium under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of organolithium compounds often involves large-scale reactions using automated systems to handle the reactive intermediates safely. The process may include steps like purification through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydrothiophenes.
Substitution: The lithium atom can be substituted with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
The compound’s potential in medicine could be explored through its derivatives, which may exhibit interesting pharmacological properties.
Industry
In industry, the compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.
Mecanismo De Acción
The mechanism of action of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in various reactions. The thiophene rings can participate in π-π interactions, influencing the compound’s behavior in materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium thiophene-2-carboxylate
- Lithium 2-thienyl
- Lithium 2,5-dithiophene
Uniqueness
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings and the presence of a lithium atom
Propiedades
Número CAS |
189324-27-4 |
|---|---|
Fórmula molecular |
C12H7LiS3 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7S3.Li/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;/h1-7H;/q-1;+1 |
Clave InChI |
INGRNTWHZFVNSZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CSC(=C1)C2=CC=C(S2)C3=CC=[C-]S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)




![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
